4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde
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Overview
Description
4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde is an organic compound with the molecular formula C14H9FIO2 It is characterized by the presence of fluorine, iodine, and benzaldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl alcohol and 3,5-diiodosalicylaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-fluorobenzyl alcohol reacts with the aldehyde group of 3,5-diiodosalicylaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzoic acid.
Reduction: 4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Fluorobenzyl)oxy]benzoic acid
- 3-(4’-Fluorobenzyloxy)phenylboronic acid
Uniqueness
4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical reactivity and biological activity. The combination of these halogens with the benzaldehyde functional group makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]-3,5-diiodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FI2O2/c15-11-4-2-1-3-10(11)8-19-14-12(16)5-9(7-18)6-13(14)17/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPLUEYODJHKQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2I)C=O)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FI2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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